4-Propyl-5-pyrimidinecarboxylic acid

Description

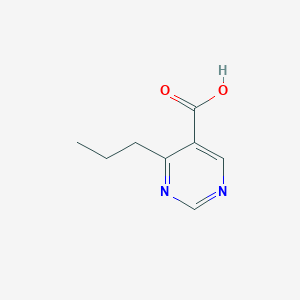

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-propylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-3-7-6(8(11)12)4-9-5-10-7/h4-5H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWDODSSYWUORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 4 Propyl 5 Pyrimidinecarboxylic Acid and Its Structural Analogs

Strategic Design of Synthetic Routes to Pyrimidinecarboxylic Acid Derivatives

The effective synthesis of pyrimidinecarboxylic acid derivatives hinges on the strategic selection of reactions to construct the core heterocyclic ring and introduce desired functionalities. Key approaches include multicomponent reactions for convergent assembly, various cyclization and ring-closure strategies, and methods for the directed functionalization of the pre-formed pyrimidine (B1678525) ring and its carboxylic acid group.

Multicomponent Reaction Approaches for Pyrimidine Core Formation (e.g., Biginelli-type Condensations)

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer an efficient and atom-economical pathway to complex molecules. The Biginelli reaction, first reported in 1891, is a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.org These DHPMs can serve as precursors to fully aromatic pyrimidines through subsequent oxidation.

The acid-catalyzed mechanism of the Biginelli reaction is believed to initiate with the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. organic-chemistry.orgjk-sci.com This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidine (B8664642) product. wikipedia.org The versatility of the Biginelli reaction allows for the synthesis of a wide array of substituted pyrimidines by varying the three core components. For the synthesis of analogs of 4-propyl-5-pyrimidinecarboxylic acid, an appropriate β-ketoester bearing the propyl group at the α-position would be a key starting material.

Four-component variations of the Biginelli reaction have also been developed, further expanding its synthetic utility. biomedres.us For instance, the inclusion of a fourth component like methanol in the presence of a catalyst such as sodium hydrogen sulfate can lead to the formation of 4-methoxy-hexahydropyrimidine-4-carboxylates. biomedres.us

| Reactant 1 (Aldehyde) | Reactant 2 (β-Dicarbonyl) | Reactant 3 (Urea/Thiourea) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Ethyl Acetoacetate | Urea | Brønsted or Lewis Acid | Dihydropyrimidinone | wikipedia.org |

| Various Aldehydes | β-Ketoesters | Urea/Thiourea | Yb(OTf)3, solvent-free | Dihydropyrimidinone/thione | organic-chemistry.org |

| Aromatic Aldehyde | Methyl Aroylpyruvate | Urea/Thiourea + Methanol | NaHSO4 | 4-Methoxy-hexahydropyrimidine-4-carboxylate | biomedres.us |

| Aldehydes | β-Dicarbonyl Compounds | Guanidine Hydrochloride | Microwave, Ethanol, 120 °C | 2-Amino-3,4-dihydropyrimidine | organic-chemistry.org |

Cyclization and Ring-Closure Reactions for Pyrimidine Construction

Beyond multicomponent reactions, a variety of cyclization and ring-closure strategies are employed to construct the pyrimidine ring. These methods often involve the reaction of a C-C-C fragment with an N-C-N fragment or the intramolecular cyclization of a precursor containing all the necessary atoms.

One common approach is the [3+3] cycloaddition, which can involve the reaction of α,β-unsaturated ketones with amidines. mdpi.com For example, a [3+3] annulation-oxidation sequence can yield substituted pyrimidines in the presence of a catalyst like choline hydroxide. mdpi.com Another strategy involves the copper(II)-catalyzed reaction of propargyl alcohols with amidines, which proceeds through a [3+3] addition and subsequent ring closure. mdpi.com

[2+2+2] cycloaddition reactions have also been utilized, for instance, the zirconium-mediated cyclization of alkynes with two molecules of nitriles. mdpi.com A copper-catalyzed variation allows for the cyclization of ketones with nitriles under basic conditions. mdpi.com

Intramolecular cyclization provides a powerful means to form the pyrimidine ring from a pre-assembled linear precursor. For instance, the reaction of trifluorinated 2-bromoenones with amidines proceeds via an aza-Michael addition followed by intramolecular cyclization and elimination to afford trifluoromethylated pyrimidines. organic-chemistry.org Similarly, β-formyl enamides can undergo cyclization with urea, catalyzed by a Lewis acid like samarium chloride, to produce pyrimidines. organic-chemistry.org

A deconstruction-reconstruction strategy has also been reported, where a pyrimidine ring is opened to a vinamidinium salt and then recyclized with a different amidine, allowing for isotopic labeling or structural diversification. nih.gov

Directed Functionalization of the Pyrimidine Ring and Carboxylic Acid Moiety

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic cores, avoiding the need for pre-functionalized starting materials. researchgate.netnih.govrsc.org For pyrimidine rings, which are electron-deficient, nucleophilic substitution of hydrogen (SNH) and transition-metal-catalyzed C-H activation are viable strategies. researchgate.net The regioselectivity of these reactions is influenced by the electronic properties of the ring and any existing substituents. nih.gov For a this compound, the C2 and C6 positions are generally more electron-deficient and thus more susceptible to nucleophilic attack or metalation.

The carboxylic acid moiety at the 5-position can also direct functionalization. Furthermore, the carboxylic acid group itself can be transformed into a variety of other functional groups using standard organic transformations. For example, it can be converted to esters, amides, or reduced to an alcohol. The interaction between the carboxylic acid group and the pyrimidine ring nitrogens can also be exploited in the formation of supramolecular assemblies and co-crystals. tandfonline.comresearchgate.net

A notable example of functionalization at the C5 position involves the conversion of a 5-trifluoromethylpyrimidine into various carboxylic acid equivalents through postsynthetic modification of oligonucleotides, demonstrating a pathway to introduce or modify a carboxyl group at this position. nih.gov

Optimization of Synthetic Conditions for this compound and Analogs

The efficiency and selectivity of synthetic routes to this compound and its analogs can be significantly enhanced through the careful optimization of reaction conditions. This includes the selection of appropriate catalytic systems and the application of modern synthetic technologies.

Catalytic Systems and Mechanistic Investigations in Synthesis

A wide range of catalysts have been developed to improve the yields and reaction times of pyrimidine syntheses. In the context of the Biginelli reaction, both Brønsted acids (e.g., HCl) and Lewis acids (e.g., Yb(OTf)3, FeCl3, ZnCl2) are effective. wikipedia.orgorganic-chemistry.orgresearchgate.net Lewis acids are thought to activate the aldehyde component towards nucleophilic attack. Mechanistic studies using techniques like NMR and ESI-MS have provided evidence for the proposed intermediates and the role of the catalyst in stabilizing charged species, particularly when ionic liquids are used as the reaction medium. nih.gov

For other cyclization strategies, transition metal catalysts are often employed. Iridium-pincer complexes have been shown to catalyze the multicomponent synthesis of pyrimidines from amidines and up to three different alcohols via a sequence of condensation and dehydrogenation steps. organic-chemistry.orgacs.orgbohrium.com This sustainable approach liberates only hydrogen and water as byproducts. acs.orgbohrium.com

Copper catalysts are also versatile for pyrimidine synthesis. They can mediate the [3+3] annulation of amidines with saturated ketones and the cyclization of ketones with nitriles. organic-chemistry.org Mechanistic investigations into copper-catalyzed reactions often point to the involvement of different oxidation states of copper (Cu(I) to Cu(III)) and can proceed through either two-electron or single-electron pathways. nih.govrsc.org

| Reaction Type | Catalyst | Key Features | Reference |

|---|---|---|---|

| Biginelli Reaction | Yb(OTf)3 | Lewis acid catalysis, often under solvent-free conditions. | organic-chemistry.org |

| Biginelli Reaction | ZnCl2 | Lewis acid catalysis, applicable for industrial scale. | researchgate.net |

| Multicomponent Synthesis | PN5P-Iridium Pincer Complex | Sustainable synthesis from alcohols and amidines via dehydrogenative coupling. | acs.orgbohrium.com |

| Cyclization of Ketones and Nitriles | Copper Catalyst | Facilitates C-C and C-N bond formation under basic conditions. | mdpi.com |

| Propargyl Alcohol Cyclization | Au(I) or Au(III)/Lewis Acid | Cascade reaction involving substitution, cyclization, and migration. | acs.org |

Integration of Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Flow Chemistry)

Modern synthetic techniques can offer significant advantages over traditional batch chemistry, including reduced reaction times, improved yields, and enhanced safety and scalability.

Microwave-assisted synthesis has been widely applied to the synthesis of pyrimidine derivatives, particularly in Biginelli-type reactions. organic-chemistry.orgnih.govbenthamdirect.com Microwave irradiation can lead to rapid heating of the reaction mixture, often resulting in dramatic rate enhancements and higher yields compared to conventional heating methods. chemrxiv.org For example, the microwave-mediated Biginelli cyclocondensation of guanidine with aldehydes and β-dicarbonyl compounds provides functionalized 2-amino-3,4-dihydropyrimidines in good yields with reaction times as short as 10 minutes. organic-chemistry.org The use of microwave heating in combination with Lewis acid catalysis, such as samarium chloride, has also been shown to be effective for the synthesis of pyrimidines from β-formyl enamides. organic-chemistry.org

Flow chemistry, where reactants are continuously pumped through a reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. This technology is well-suited for reaction optimization and scale-up. While specific applications to this compound are not extensively detailed, the synthesis of other heterocyclic compounds, including pyrimidines, has been successfully demonstrated in flow reactors. The ability to safely handle hazardous intermediates and perform multi-step syntheses in a continuous fashion makes flow chemistry an attractive platform for the production of complex pharmaceutical intermediates.

Exploration of Chemical Reactivity and Transformations of this compound Derivatives

The chemical landscape of this compound is rich with potential for modification, primarily centered around the reactivity of its carboxyl group. This functional group serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives, including esters, amides, and other related compounds. These transformations are fundamental in medicinal chemistry for developing new molecular entities with tailored properties.

Amide Bond Formation

The conversion of the carboxylic acid moiety into an amide is a cornerstone of organic synthesis. luxembourg-bio.com This transformation is typically achieved by activating the carboxylic acid, which facilitates nucleophilic attack by an amine. luxembourg-bio.comyoutube.com A common method involves the use of coupling reagents, such as carbodiimides like dicyclohexylcarbodiimide (DCC), which convert the hydroxyl group of the acid into a better leaving group. luxembourg-bio.comyoutube.com The reaction proceeds through an O-acylisourea intermediate, which is then readily attacked by the amine to form the stable amide bond. luxembourg-bio.com This process is crucial for linking the pyrimidine core to various amino-containing scaffolds.

The general reaction involves treating this compound with a selected amine in the presence of a coupling agent and often a non-nucleophilic base in an appropriate aprotic solvent. The choice of coupling reagent and reaction conditions can be optimized to maximize yield and minimize side reactions, such as epimerization if chiral amines are used. nih.govorganic-chemistry.org

Table 1: Representative Amide Synthesis from this compound The following table is illustrative and based on standard amidation protocols.

| Amine Reactant | Coupling Agent | Product | Typical Yield (%) |

|---|---|---|---|

| Aniline | DCC | N-phenyl-4-propylpyrimidine-5-carboxamide | 85-95 |

| Benzylamine | HATU | N-benzyl-4-propylpyrimidine-5-carboxamide | 90-98 |

| Morpholine | T3P | (4-propylpyrimidin-5-yl)(morpholino)methanone | 88-96 |

Esterification

Esterification is another key transformation of the carboxylic acid group, typically accomplished through the Fischer esterification method. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, leading to the formation of an ester and water. youtube.comyoutube.com The mechanism is a reversible process that begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.comyoutube.com

The reaction of this compound with various alcohols under acidic conditions can produce a library of corresponding esters. The equilibrium of the reaction can be shifted toward the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Conversely, these esters can be hydrolyzed back to the parent carboxylic acid under alkaline conditions. researchgate.net

Table 2: Examples of Esterification of this compound The following table is illustrative and based on standard Fischer esterification conditions.

| Alcohol Reactant | Acid Catalyst | Product | Typical Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | Methyl 4-propylpyrimidine-5-carboxylate | 75-85 |

| Ethanol | HCl | Ethyl 4-propylpyrimidine-5-carboxylate | 78-88 |

| Isopropanol | p-TsOH | Isopropyl 4-propylpyrimidine-5-carboxylate | 70-80 |

Decarboxylation

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org The ease of decarboxylation of heterocyclic carboxylic acids is highly dependent on the position of the carboxyl group on the ring and the stability of the resulting carbanion intermediate. researchgate.netstackexchange.com For pyrimidine systems, the removal of a carboxyl group from the C5 position, as in this compound, is a known transformation, particularly relevant in biological pathways involving pyrimidine salvage where 5-carboxyuracil is decarboxylated to uracil. nih.gov

Thermally induced decarboxylation often requires high temperatures. The reaction mechanism can be influenced by the solvent and the presence of catalysts. researchgate.net In some cases, the reaction proceeds through a zwitterionic intermediate, especially in related nitrogen-containing heterocycles like pyridinecarboxylic acids. stackexchange.com The decarboxylation of this compound would yield 4-propylpyrimidine, effectively removing the primary functional group for the transformations discussed above.

Table 3: Decarboxylation of this compound and Related Compounds

| Reactant | Conditions | Product |

|---|---|---|

| This compound | Heat | 4-Propylpyrimidine + CO₂ |

| 5-Carboxyuracil | Heat, Neutral Solution | Uracil + CO₂ nih.gov |

| Picolinic Acid (Pyridine-2-carboxylic acid) | Heat, Aqueous Solution | Pyridine + CO₂ researchgate.netstackexchange.com |

Iii. Mechanistic Elucidation of Biological Activities and Pharmacological Potentials of 4 Propyl 5 Pyrimidinecarboxylic Acid Derivatives

Investigations into Antimicrobial Efficacy and Mechanistic Basis

The emergence of drug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents with unique mechanisms of action. nih.gov Derivatives of 4-Propyl-5-pyrimidinecarboxylic acid have been investigated for their potential to address this need, demonstrating efficacy against a range of bacterial, fungal, and viral pathogens.

Derivatives of the pyrimidine (B1678525) scaffold have shown significant potential as antibacterial agents, targeting essential cellular processes in bacteria. A key mechanism of action for certain thiophenyl-pyrimidine derivatives is the inhibition of the FtsZ protein. nih.govrsc.org FtsZ is a crucial protein in bacterial cell division, polymerizing to form the Z-ring, which initiates cytokinesis. By inhibiting FtsZ polymerization and its GTPase activity, these compounds effectively disrupt bacterial cell division, leading to a bactericidal effect. nih.gov This mode of action has been demonstrated to be effective against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov

Another established antibacterial mechanism for pyrimidine-related compounds involves the inhibition of metabolic pathways essential for bacterial survival. lumenlearning.com For instance, sulfonamides, which share structural similarities with certain pyrimidine derivatives, act as antimetabolites by inhibiting the enzyme involved in dihydrofolic acid synthesis. This blockade disrupts the bacterial biosynthesis of folic acid, a precursor required for the synthesis of pyrimidines and purines, which are vital for nucleic acid production. This action results in bacteriostatic inhibition of a wide spectrum of pathogens. lumenlearning.com

Furthermore, modifications to related aminoglycoside antibiotics, such as the introduction of a propyl group in propylamycin (4'-deoxy-4'-propylparomomycin), have been shown to enhance antibacterial potency and reduce susceptibility to certain resistance mechanisms. nih.gov This highlights the importance of specific alkyl substitutions in optimizing antibacterial activity.

| Derivative Class | Bacterial Strain | Activity/Target | Reference |

|---|---|---|---|

| Thiophenyl-pyrimidine | MRSA, VRE | Inhibition of FtsZ polymerization, bactericidal | nih.gov |

| General Pyrimidine Analogs | Gram-positive & Gram-negative bacteria | Inhibition of folic acid synthesis, bacteriostatic | lumenlearning.com |

| Propylamycin | Various bacteria | Enhanced antibacterial potency, reduced susceptibility to resistance | nih.gov |

In addition to their antibacterial effects, derivatives of this compound are being explored for their antifungal properties. Fungal infections, particularly those caused by molds, are notoriously difficult to treat and are associated with high mortality rates, creating an urgent need for new mold-active drugs. nih.gov

Research into a novel pyrimidine-based chemical scaffold has revealed broad-spectrum antifungal activity, including against challenging molds like Aspergillus fumigatus. nih.gov Mechanistic studies using a chemical genetics screen in Saccharomyces cerevisiae suggested that these compounds may target the endoplasmic reticulum (ER), perturbing its function and homeostasis. This is supported by findings that the compounds induce the unfolded protein response and inhibit the secretion of fungal enzymes. nih.gov

Other studies have focused on specific pyrimidine derivatives, such as 4-phenyl-6-trifluoromethyl-2-aminopyrimidines, which have demonstrated excellent fungicidal activity against Botrytis cinerea, a common plant pathogen. mdpi.com The mechanism of these compounds appears to differ from existing anilinopyrimidine fungicides, offering a potential new strategy to combat resistance. mdpi.com Similarly, pyrimidine derivatives incorporating an amide moiety have shown potent activity against phytopathogenic fungi like Phomopsis sp., with efficacy exceeding that of the commercial fungicide Pyrimethanil. nih.gov

| Derivative Class | Fungal Species | EC₅₀ / Activity | Mode of Action | Reference |

|---|---|---|---|---|

| Novel Pyrimidine Scaffold | Aspergillus fumigatus | Broad-spectrum activity | Perturbation of ER function | nih.gov |

| 4-phenyl-6-trifluoromethyl-2-aminopyrimidine (Compound III-3) | Botrytis cinerea | EC₅₀ < 1.0 µg/mL | Mechanism differs from anilinopyrimidines | mdpi.com |

| Pyrimidine-amide (Compound 5o) | Phomopsis sp. | EC₅₀ = 10.5 µg/mL | Not specified | nih.gov |

The pyrimidine scaffold is a key component in many antiviral drugs, and novel derivatives continue to be a promising area of research. eurekaselect.comnih.gov A sophisticated mechanism of action has been identified for pyrimidine biosynthesis inhibitors. These compounds can suppress viral growth not by directly starving the virus of necessary pyrimidines, but by inducing a cellular innate immune response. scilit.comnih.gov For instance, inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway, have been shown to enhance the expression of antiviral genes in human cells. scilit.comnih.gov This antiviral state is dependent on cellular gene transcription and requires the IRF1 transcription factor. nih.gov

Furthermore, DHODH inhibitors can reverse the block on host mRNA nuclear export that is often mediated by viral virulence factors, such as the NS1 protein of the influenza virus. nih.gov This restores the expression of host antiviral proteins, thereby inhibiting viral replication. nih.gov

Specific pyrimidine derivatives, such as those with a pyrimido[4,5-d]pyrimidine core, have demonstrated notable efficacy against certain viruses. mdpi.comnih.gov Research has identified compounds with a cyclopropylamino group and an aminoindane moiety that exhibit remarkable activity against human coronavirus 229E (HCoV-229E), highlighting this scaffold as a promising framework for the development of new anti-coronavirus agents. mdpi.comnih.gov

| Derivative Class | Virus | Inhibition Mechanism | Reference |

|---|---|---|---|

| Pyrimidine Biosynthesis Inhibitors (e.g., DD264, Brequinar) | RNA viruses | Induction of cellular innate immunity via metabolic stress | scilit.comnih.gov |

| DHODH Inhibitors | Influenza virus, VSV | Reversal of viral block on host mRNA nuclear export | nih.gov |

| Pyrimido[4,5-d]pyrimidines (e.g., Compounds 7a, 7b, 7f) | Human coronavirus 2229E | Not specified | mdpi.comnih.gov |

Anticancer and Cytostatic Research: Molecular Pathways and Therapeutic Implications

The structural resemblance of pyrimidines to the nucleic acid bases makes them ideal candidates for the development of anticancer agents that can interfere with the proliferation of cancer cells. researchgate.net Derivatives of this compound have been investigated for their ability to inhibit cell growth, induce programmed cell death (apoptosis), and interact with key signaling pathways implicated in cancer.

A primary strategy in cancer therapy is to induce apoptosis in malignant cells. Several pyrimidine derivatives have demonstrated potent pro-apoptotic activity. For example, thiazolo[5,4-d]pyrimidine derivatives have shown significant antiproliferative effects across a panel of cancer cell lines, including lung, epidermal, and glioblastoma cells. nih.gov Mechanistic studies revealed that these compounds induce apoptosis, which is confirmed by an increase in the sub-G1 cell population in cell cycle analysis. Further evidence of apoptosis induction includes the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) and the inhibition of procaspase-3. nih.gov

Similarly, oxazolo[5,4-d]pyrimidine derivatives have been identified as inducers of apoptosis. nih.gov Certain carbamate derivatives, while not pyrimidines themselves, illustrate a relevant mechanism of action by causing cell cycle arrest in the G2/M phase, which is followed by apoptosis. nih.gov This process is associated with the activation of key apoptotic proteins such as Bax and p53, as well as effector enzymes like caspase-3. nih.gov The ability of these diverse heterocyclic compounds to trigger the cell's intrinsic death program underscores a key therapeutic strategy for pyrimidine derivatives.

| Derivative Class | Cancer Cell Line | IC₅₀ Value | Mechanism | Reference |

|---|---|---|---|---|

| Thiazolo[5,4-d]pyrimidine (Compound 4k) | A549 (Lung) | 1.4 µM | Induction of apoptosis, PARP-1 cleavage | nih.gov |

| Thiazolo[5,4-d]pyrimidine (Compound 4a) | HL-60 (Leukemia) | 8 µM | Induction of apoptosis, mitochondrial potential loss | nih.gov |

| Oxazolo[5,4-d]pyrimidine (Compound 3g) | HT29 (Colon) | 58.4 µM | Pro-apoptotic activity | nih.gov |

| Indazol-pyrimidine (Compound 4f) | MCF-7 (Breast) | 1.629 µM | Cytotoxic inhibitory activity | mdpi.com |

The anticancer effects of this compound derivatives are often rooted in their ability to interact with and modulate specific molecular targets within oncogenic signaling pathways. These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.

One such target is the human prune (h-prune) protein, which possesses cAMP phosphodiesterase (PDE) activity and is overexpressed in several metastatic cancers. nih.gov Pyrimido[5,4-d]pyrimidine analogues have been developed that effectively suppress the PDE activity of h-prune, thereby inhibiting its role in promoting cell motility and metastasis. nih.gov

Furthermore, due to their structural similarity to quinazolines, pyrimidine-based scaffolds are being investigated as inhibitors of receptor tyrosine kinases (RTKs), which are crucial enzymes in cancer cell signaling. mdpi.com Dysregulation of RTKs like the epidermal growth factor receptor (EGFR) is a common feature in many cancers. mdpi.comnih.gov Research on indazol-pyrimidines has identified derivatives that act as selective dual inhibitors of c-Met and vascular endothelial growth factor receptor-2 (VEGFR-2), both of which are key RTKs involved in tumor growth, angiogenesis, and metastasis. mdpi.com By targeting these specific molecular drivers, pyrimidine derivatives can effectively disrupt the signaling networks that cancer cells rely on for their growth and survival.

| Derivative Class | Molecular Target | Signaling Pathway | Therapeutic Implication | Reference |

|---|---|---|---|---|

| Pyrimido[5,4-d]pyrimidine | h-prune (cAMP phosphodiesterase) | Cell motility and metastasis | Inhibition of cancer invasion | nih.gov |

| Pyrimido[4,5-d]pyrimidine | EGFR (potential) | Cell proliferation and survival | Inhibition of tumor growth | mdpi.comnih.gov |

| Indazol-pyrimidine | c-Met, VEGFR-2 | Angiogenesis, cell proliferation | Dual inhibition of tumor growth and blood supply | mdpi.com |

Anti-inflammatory Responses and Immunomodulatory Effects

Derivatives of pyrimidine have demonstrated significant potential as anti-inflammatory agents, operating through various mechanisms to modulate the immune response. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators, including prostaglandins (like PGE2), nitric oxide (NO), and crucial signaling molecules such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov By targeting these pathways, pyrimidine derivatives can effectively suppress the production of pro-inflammatory cytokines and chemokines. nih.gov

A primary mechanism underlying the anti-inflammatory activity of many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov COX-2 is a central enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation. Several studies have identified pyrimidine-based compounds that act as selective COX-2 inhibitors. nih.gov For instance, certain 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives have shown potent anti-inflammatory effects comparable to the standard drug indomethacin, with a strong preference for inhibiting COX-2 over the constitutive COX-1 enzyme. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

The immunomodulatory effects of related heterocyclic compounds have been linked to the regulation of cytokine production. For example, studies on structurally similar pyrrole derivatives have shown they can significantly decrease serum levels of the pro-inflammatory cytokine TNF-α while elevating levels of the anti-inflammatory cytokine TGF-β1 in systemic inflammation models. mdpi.comnih.gov This selective modulation of cytokine profiles, without affecting other cytokines like IL-10, points to a sophisticated immunomodulatory mechanism that could help resolve inflammation and protect tissues. mdpi.comnih.gov Furthermore, pyrimidine acrylamides have been investigated as inhibitors of lipoxygenase (LOX), another key enzyme in inflammatory pathways that produces leukotrienes. mdpi.com

Table 1: Anti-inflammatory Activity of Selected Pyrimidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Specific Derivative Example | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Pyrano[2,3-d]pyrimidines | COX-2 | Compound 5 | IC50 | 0.04 ± 0.09 µmol | nih.gov |

| Pyrano[2,3-d]pyrimidines | COX-2 | Compound 6 | IC50 | 0.04 ± 0.02 µmol | nih.gov |

| 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines | COX-2 | Compound 7 | ED50 | 11.60 µM | nih.gov |

| 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines | COX-2 | Compound 8 | ED50 | 8.23 µM | nih.gov |

| 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines | COX-2 | Compound 9 | ED50 | 9.47 µM | nih.gov |

| Pyrimidine Acrylamides | Lipoxygenase | Compound 9 | IC50 | 1.1 µM | mdpi.com |

| Pyrimidine Acrylamides | Lipoxygenase | Compound 5 | IC50 | 10.7 µM | mdpi.com |

Enzyme Modulation and Metabolic Pathway Regulation

The biological activities of this compound derivatives are frequently linked to their ability to modulate the function of specific enzymes. Detailed inhibition studies have revealed that these compounds can act on a variety of enzymatic targets. For instance, in the context of herbicidal activity, pyrimidinedione derivatives have been identified as potent inhibitors of protoporphyrinogen IX oxidase (PPO, EC 1.3.3.4), a critical enzyme in the chlorophyll biosynthesis pathway in plants. nih.govnih.gov Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which causes rapid photodynamic damage and cell death in susceptible weeds. nih.gov Molecular docking studies suggest that these inhibitors can form specific interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues like Arg98 and Phe392 in the enzyme's active site. nih.gov

Another class of enzymes targeted by pyrimidine derivatives are acetyl-CoA carboxylases (ACCase). researchgate.net These enzymes catalyze the first committed step in fatty acid biosynthesis, making them an effective target for herbicides, particularly against monocotyledonous weeds. Aryloxyphenoxypropionates (APPs) containing pyrimidine moieties have been rationally designed to inhibit ACCase. researchgate.net

In the realm of antibacterial research, pyrimidine-based compounds have been shown to inhibit biotin carboxylase (BC), which is a component of the acetyl-CoA carboxylase (ACC) multi-subunit complex. semanticscholar.org One inhibitor, SABA1, demonstrated an atypical inhibition mechanism where it binds to the biotin-binding site, a mode of action enhanced by the presence of ADP. semanticscholar.org Kinetic analyses are crucial for understanding the nature of this inhibition. For example, studies on substituted derivatives of aminomethylenebisphosphonic acid targeting δ1-pyrroline-5-carboxylate (P5C) reductase showed an uncompetitive inhibition mechanism with respect to the P5C substrate and a non-competitive mechanism concerning the NAD(P)H cofactor. nih.gov Such kinetic data are vital for elucidating the precise mechanism of action and for the further development of more potent and specific inhibitors.

Table 2: Enzyme Inhibition by Pyrimidine and Related Derivatives This table is interactive. You can sort and filter the data. | Compound Class | Target Enzyme | Inhibition Mechanism | Key Finding | Reference | | :--- | :--- | :--- | :--- | | Pyrimidinedione Derivatives | Protoporphyrinogen IX oxidase (PPO) | Competitive | Effective against broadleaf weeds, with some compounds showing 100% efficacy. | nih.gov | | Aryloxyphenoxypropionates (APPs) | Acetyl-CoA carboxylase (ACCase) | Competitive | Potent inhibitors of stalk growth in barnyard grass. | researchgate.net | | Sulfonamide Derivatives (SABA1) | Biotin Carboxylase (BC) | Atypical (ADP-dependent) | Binds to the biotin binding site, enhanced by ADP. | semanticscholar.org | | Aminomethylenebisphosphonic acid derivatives | δ1-pyrroline-5-carboxylate (P5C) reductase | Uncompetitive (vs. P5C), Non-competitive (vs. NAD(P)H) | Suppressed enzyme activity in the micromolar range. | nih.gov |

The structural similarity of this compound derivatives to endogenous pyrimidines suggests they can significantly impact pyrimidine metabolic pathways. These pathways are fundamental for cellular life, providing the necessary precursors (cytosine, uracil, and thymine) for DNA and RNA synthesis. creative-proteomics.com The metabolism is composed of two main routes: the de novo synthesis pathway and the salvage pathway. creative-proteomics.com

The de novo pathway builds pyrimidine nucleotides from simple molecules and is tightly regulated, particularly at the first rate-limiting step catalyzed by carbamoyl phosphate synthetase II (CPS II). creative-proteomics.com This enzyme is subject to feedback inhibition by UTP and activation by phosphoribosyl pyrophosphate (PRPP). creative-proteomics.com Derivatives of this compound could potentially act as allosteric modulators or competitive inhibitors of key enzymes in this pathway, such as CPS II or dihydroorotate dehydrogenase (DHODH). creative-proteomics.com Disruption of this pathway is a proven therapeutic strategy; for example, the drug 5-Fluorouracil inhibits thymidylate synthase, blocking DNA synthesis in rapidly dividing cancer cells. creative-proteomics.com

Genetic defects in enzymes involved in pyrimidine metabolism can lead to various diseases, highlighting the critical role of this pathway in human health. nih.gov Conversely, intermediate metabolites within this pathway have been shown to have biological effects, such as extending lifespan in model organisms by regulating reproductive signals. nih.gov Therefore, exogenous compounds like pyrimidine derivatives could modulate these pathways to achieve therapeutic effects, but they could also disrupt the delicate balance of nucleotide pools, which can have significant physiological consequences. nih.gov

Other Significant Biological Activities and Their Underlying Mechanisms (e.g., Herbicidal Activity, Neuroprotection)

Beyond anti-inflammatory and metabolic modulation, derivatives of this compound have been explored for other significant biological activities, most notably as herbicides and neuroprotective agents.

Herbicidal Activity: The pyrimidine scaffold is a core component of several classes of commercial herbicides. Phenylpyrimidine derivatives, for example, function by inhibiting specific enzymes essential for plant growth and development. thepharmajournal.com Their mechanism often involves the inhibition of acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase). researchgate.netthepharmajournal.com A series of 5-acylbarbituric acid derivatives containing a pyrimidinedione moiety exhibited broad-spectrum herbicidal activity by inhibiting protoporphyrinogen IX oxidase (PPO). mdpi.com Bioassays have shown that many of these compounds achieve complete inhibition of various weed species at low application rates. mdpi.com Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrimidine and associated phenyl rings are critical for herbicidal efficacy. mdpi.com

Table 3: Herbicidal Activity of Selected Pyrimidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Target Weed | Activity | Mechanism of Action | Reference |

|---|---|---|---|---|

| Phenylpyrimidine-5-carboxylates | Raphanus sativus | Pre-emergent inhibition | Enzyme Inhibition | thepharmajournal.com |

| 5-Acylbarbituric acids (BA-III-2) | Multiple weed species | Complete inhibition at 150 g ha⁻¹ | PPO Inhibition | mdpi.com |

| Pyrimidinediones (6q) | Zinnia elegans, Abutilon theophrasti | 100% efficacy at 9.375 g ha⁻¹ | PPO Inhibition | nih.gov |

| Pyrimidinyloxyphenoxypropionates | Barnyard grass | More potent than cyhalofop | ACCase Inhibition | researchgate.net |

Neuroprotection: Certain pyrimidine derivatives have shown promise as neuroprotective agents. A study on novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines identified several compounds with significant neuroprotective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y neuroblastoma cells. mdpi.com Oxidative stress is a key factor in the pathology of many neurodegenerative diseases. Compounds like 4g, 4h, 4i, and 4j demonstrated a remarkable ability to reverse H₂O₂ toxicity at low micromolar and even nanomolar concentrations. mdpi.com For instance, compound 4i almost completely reversed the toxicity of H₂O₂ at 1 µM and 5 µM. mdpi.com The underlying mechanism is linked to the antioxidant properties of these molecules and their ability to inhibit Aβ self-aggregation, a hallmark of Alzheimer's disease. mdpi.com Structure-activity relationship analysis indicated that alkyl group substitutions at specific positions on the pyrimidine ring system are crucial for this neuroprotective activity. mdpi.com

Table 4: Neuroprotective Effects of Pyrimido[4,5-d]pyrimidine Derivatives against H₂O₂-induced Toxicity This table is interactive. You can sort and filter the data.

| Compound | Concentration | Neuroprotection (%) | Reference |

|---|---|---|---|

| 4g | 0.1 µM | 47% | mdpi.com |

| 4g | 1 µM | 68% | mdpi.com |

| 4g | 5 µM | 77% | mdpi.com |

| 4h | 0.1 µM | 66% | mdpi.com |

| 4i | 1 µM | 118% | mdpi.com |

| 4i | 5 µM | 95% | mdpi.com |

| 4j | 0.1 µM | 67% | mdpi.com |

| 4j | 1 µM | 46% | mdpi.com |

V. Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Propyl 5 Pyrimidinecarboxylic Acid

High-Resolution Mass Spectrometry for Definitive Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of 4-Propyl-5-pyrimidinecarboxylic acid. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of ions with extremely high precision. This allows for the determination of the compound's exact molecular weight, enabling the calculation of its elemental formula and distinguishing it from other compounds with the same nominal mass. For this compound (C₈H₁₀N₂O₂), the expected exact mass is 166.0742 g/mol .

Beyond molecular weight determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed insights into the molecule's structure through fragmentation analysis. sphinxsai.comiosrjournals.org By inducing fragmentation of the molecular ion, a characteristic pattern of daughter ions is produced. The analysis of these fragments helps to confirm the connectivity of the atoms, including the positions of the propyl and carboxylic acid groups on the pyrimidine (B1678525) ring. sphinxsai.com Common fragmentation patterns for pyrimidine derivatives involve the loss of small neutral molecules like CO, CO₂, and side-chain cleavages. sphinxsai.comiosrjournals.org

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₈H₁₁N₂O₂]⁺ | 167.0815 | Protonated molecular ion |

| [M-H]⁻ | [C₈H₉N₂O₂]⁻ | 165.0670 | Deprotonated molecular ion |

| [M-C₃H₇]⁺ | [C₅H₄N₂O₂]⁺ | 124.0273 | Loss of the propyl group |

| [M-COOH]⁺ | [C₇H₁₀N₂]⁺ | 122.0844 | Loss of the carboxylic acid group (as a radical) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of this compound in solution. mdpi.comnih.gov Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (like COSY, HSQC, and HMBC), a full picture of the molecule's atomic connectivity can be assembled. thieme-connect.de

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the two pyrimidine ring protons, the protons of the propyl chain (triplet, sextet, triplet), and the acidic proton of the carboxylic acid group, which often appears as a broad singlet. nih.govresearchgate.netchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. thieme-connect.de Signals corresponding to the carbons of the pyrimidine ring, the propyl chain, and the carbonyl carbon of the carboxylic acid would be observed at characteristic chemical shifts. nih.govrsc.org

The combination of these techniques allows for the unambiguous assignment of every proton and carbon atom within the molecular structure. thieme-connect.de

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Pyrimidine C-H (2) | ~9.1 | ~158 |

| Pyrimidine C-H (6) | ~8.8 | ~155 |

| Propyl -CH₂- | ~2.8 (triplet) | ~35 |

| Propyl -CH₂- | ~1.7 (sextet) | ~22 |

| Propyl -CH₃ | ~0.9 (triplet) | ~14 |

| Carboxylic Acid -OH | >10 (broad) | - |

| Carboxylic Acid C=O | - | ~168 |

| Pyrimidine C-4 | - | ~165 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups present in the molecule by detecting the vibrations of chemical bonds. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O (carbonyl) stretch (a strong band around 1700 cm⁻¹), C=N and C=C stretches from the pyrimidine ring (in the 1600-1400 cm⁻¹ region), and C-H stretches from the propyl group and the aromatic ring (around 2850-3100 cm⁻¹). researchgate.netrsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. wikipedia.org The pyrimidine ring is a chromophore that absorbs UV radiation. The spectrum of this compound is expected to exhibit absorption maxima corresponding to π → π* and n → π* transitions associated with the conjugated π-system and the lone pair electrons on the nitrogen atoms of the pyrimidine ring. wikipedia.org The exact position of these absorption bands can be influenced by the solvent and the substituents on the ring.

Table 3: Characteristic IR Absorption and UV-Vis Transitions

| Spectroscopy | Feature | Expected Wavenumber/Wavelength | Assignment |

|---|---|---|---|

| IR | O-H Stretch | 2500-3300 cm⁻¹ (broad) | Carboxylic acid |

| IR | C-H Stretch | 2850-2960 cm⁻¹ | Propyl group |

| IR | C=O Stretch | 1680-1720 cm⁻¹ | Carboxylic acid carbonyl |

| IR | C=N, C=C Stretch | 1400-1620 cm⁻¹ | Pyrimidine ring |

| UV-Vis | λmax | ~260-280 nm | π → π* transition |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique can be applied if a suitable single crystal of this compound can be grown. The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of exact bond lengths, bond angles, and torsion angles. mdpi.com

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding. For this compound, strong hydrogen bonds are expected between the carboxylic acid groups of adjacent molecules, potentially forming dimeric structures, which are common for carboxylic acids. researchgate.net This technique provides an unambiguous confirmation of the compound's constitution and conformation in the solid state. mdpi.comresearchgate.net

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. researchgate.net

Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is separated on a nonpolar stationary phase (such as C8 or C18 silica) with a polar mobile phase, often a mixture of water/buffer and acetonitrile or methanol. researchgate.nethelixchrom.comsielc.com The retention time of the compound is a characteristic property under specific chromatographic conditions.

Purity Assessment: HPLC with a UV detector allows for the assessment of the compound's purity by detecting and quantifying any impurities present in the sample. ptfarm.pl The peak area of the main compound relative to the total area of all peaks provides a measure of its purity.

Quantitative Analysis: When used with a suitable calibration curve prepared from standards of known concentration, HPLC can accurately quantify the amount of this compound in a sample. nih.gov This is crucial for various applications, including reaction monitoring and formulation analysis.

Table 4: Typical HPLC Parameters for Analysis of Pyrimidine Carboxylic Acids

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., formic acid or phosphoric acid) helixchrom.comsielc.com |

| Flow Rate | 0.5 - 1.5 mL/min researchgate.net |

| Detection | UV spectrophotometry (e.g., at 254 or 270 nm) sigmaaldrich.com |

Advanced Bioanalytical Approaches for In Vitro and In Vivo Studies

To investigate the behavior of this compound in biological systems, advanced bioanalytical methods are required. These approaches are designed to detect and quantify the compound and its potential metabolites in complex biological matrices like plasma, urine, cell lysates, or tissue homogenates. creative-proteomics.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for these studies due to its exceptional sensitivity and selectivity. nih.gov The HPLC component separates the target compound from endogenous matrix components, while the mass spectrometer provides confident identification and quantification, even at very low concentrations. nih.gov

These methods are fundamental for:

In Vitro Studies: Quantifying the compound in enzyme inhibition assays, cell uptake experiments, or metabolism studies using liver microsomes. mdpi.comnih.gov

In Vivo Studies: Determining the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the compound in animal models. This involves measuring its concentration over time in biological fluids following administration. mdpi.comnih.gov

The development of robust bioanalytical methods is a critical step in understanding the biological activity and disposition of new chemical entities like this compound. scispace.com

Vi. Future Research Directions and Translational Perspectives for 4 Propyl 5 Pyrimidinecarboxylic Acid

Development of Next-Generation 4-Propyl-5-pyrimidinecarboxylic Acid Derivatives with Enhanced Properties

The core structure of this compound offers fertile ground for the development of next-generation derivatives. The pyrimidine (B1678525) skeleton can be readily modified at its 2, 4, 5, and 6 positions to create structural analogues with enhanced therapeutic properties. mdpi.com Future research will likely focus on synthetic modifications to the propyl group at position 4 and the carboxylic acid at position 5 to improve potency, selectivity, and pharmacokinetic profiles.

Key strategies may include:

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic moieties (e.g., tetrazoles) or functional groups that can participate in similar biological interactions to modulate activity and physicochemical properties.

Substitution on the Propyl Group: Introducing functional groups onto the propyl chain to explore new binding interactions with biological targets.

Modification of the Pyrimidine Core: Further substitution at the 2 and 6 positions of the pyrimidine ring can significantly impact the electronic properties and three-dimensional shape of the molecule, leading to improved target engagement.

Research on other pyrimidine derivatives has demonstrated that such modifications can lead to highly potent and selective agents for various diseases. nih.govnih.gov For example, the introduction of specific substituted phenyl groups has been shown to enhance anti-inflammatory and anti-cancer efficacy. gsconlinepress.com

Table 1: Examples of Substituted Pyrimidine Derivatives and Their Biological Activity

| Compound Class | Modification | Target/Activity | Representative IC₅₀ |

|---|---|---|---|

| 2-(phenylamino)pyrimidines | Phenylamino group at C2 | EGFR Triple Mutant Cell Lines | 0.2 ± 0.01 µM nih.gov |

| Pyrimidine-based FAK inhibitors | Varied substitutions | Focal Adhesion Kinase (FAK) | 27.4 nM nih.gov |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

In-depth Mechanistic Investigations for Novel Therapeutic Target Identification

A crucial future direction is the comprehensive biological screening of this compound and its newly synthesized derivatives to identify novel therapeutic targets. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, proteases, and metabolic enzymes. nih.govresearchgate.net

Future mechanistic studies would involve:

High-Throughput Screening: Testing the compound library against large panels of enzymes and receptors to identify initial hits.

Target Deconvolution: For active compounds, identifying the specific molecular target responsible for the observed biological effect.

Pathway Analysis: Investigating how the interaction of the compound with its target affects cellular signaling pathways, which can provide insights into its mechanism of action and potential therapeutic applications for diseases like cancer, infectious diseases, and metabolic disorders. gsconlinepress.com

Recent studies have highlighted pyrimidine derivatives as inhibitors of critical cancer-related targets such as Epidermal Growth Factor Receptor (EGFR), Histone Deacetylases (HDACs), and Cyclin-Dependent Kinases (CDKs). mdpi.com Investigating the potential of this compound derivatives against these and other targets could uncover new therapeutic opportunities.

Applications in Chemical Biology, Materials Science, and Agrochemicals

The versatility of the pyrimidine core extends beyond pharmaceuticals. Future research should explore the potential of this compound in diverse fields.

Chemical Biology: The compound can be used as a molecular probe to study enzyme interactions and metabolic pathways. chemimpex.com By modifying the structure with reporter tags (e.g., fluorescent dyes or biotin), researchers can visualize and track the molecule within cells, providing valuable insights into cellular processes.

Materials Science: Carboxylic acids derived from diazines, like pyrimidines, are known to form coordination complexes with various metal ions. researchgate.net This property suggests that this compound could serve as a ligand for creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic, optical, or catalytic properties.

Agrochemicals: Pyrimidine derivatives are integral to modern agriculture, with applications as fungicides and insecticides. mdpi.com this compound and its analogues could be screened for activity against various agricultural pests and pathogens, potentially leading to the development of new crop protection agents. chemimpex.com

Addressing Research Challenges and Exploring Uncharted Territories in Pyrimidine Chemistry

Advancing the science of this compound requires overcoming existing challenges and exploring innovative chemical strategies. A primary challenge is the development of novel and efficient synthetic methodologies to create a diverse library of derivatives. researchgate.net

Future efforts should focus on:

Modern Synthetic Methods: Employing advanced techniques like C-H functionalization and flow chemistry to streamline the synthesis of complex pyrimidine derivatives.

Skeletal Editing: A frontier in chemical synthesis is the skeletal editing of aromatic rings. chinesechemsoc.org Developing methods to perform "atom-swap" transformations (e.g., converting the pyrimidine C-N bond to a C-C bond to form a pyridine) could rapidly generate novel molecular frameworks from a this compound precursor, offering a shortcut to new chemical diversity. chinesechemsoc.org This approach promises to accelerate the discovery of compounds with unique properties. chinesechemsoc.org

Collaborative and Interdisciplinary Research Frameworks

Realizing the full potential of this compound will necessitate a highly collaborative and interdisciplinary approach. The journey from a simple chemical building block to a valuable therapeutic agent, advanced material, or agrochemical requires the combined expertise of multiple scientific disciplines.

Effective research frameworks will involve close collaboration between:

Synthetic Organic Chemists: To design and execute the synthesis of novel derivatives.

Medicinal Chemists and Pharmacologists: To guide the design of compounds with drug-like properties and evaluate their biological activity.

Chemical Biologists: To develop probes and study the molecular mechanisms of action.

Materials Scientists: To explore the coordination chemistry of the compounds and characterize new materials.

Agricultural Scientists: To test the potential of derivatives for crop protection.

Such interdisciplinary collaborations are essential for translating fundamental chemical discoveries into practical applications that can address pressing needs in medicine, technology, and agriculture. gsconlinepress.com

Q & A

Q. What are the key physicochemical properties of 4-Propyl-5-pyrimidinecarboxylic acid?

Methodological Answer: The compound’s molecular formula is C₈H₁₀N₂O₂ , with a molecular weight of 166.18 g/mol (estimated via analogous pyrimidinecarboxylic acid derivatives). Key properties include:

- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are optimal due to the carboxylic acid and pyrimidine moieties.

- Stability : Store at 2–8°C in inert conditions to prevent hydrolysis or oxidation, as advised for structurally similar pyrimidine derivatives .

- Spectroscopic Data : Use ¹H/¹³C NMR (DMSO-d₆) to identify the propyl chain (δ ~0.9–1.6 ppm for CH₃/CH₂) and pyrimidine protons (δ ~8.5–9.5 ppm). IR spectroscopy confirms the carboxylic acid C=O stretch (~1700 cm⁻¹) .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer: A two-step approach is typical:

Pyrimidine Ring Formation : Condense ethyl propylmalonate with urea/thiourea derivatives under acidic catalysis (e.g., HCl or H₂SO₄) to form the pyrimidine core.

Carboxylic Acid Functionalization : Hydrolyze the ester group (e.g., ethyl → carboxylic acid) using NaOH/EtOH followed by acid neutralization .

Critical Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize catalyst load (e.g., 10–15% Pd/C for hydrogenation steps in analogous syntheses) .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

Methodological Answer:

- Positional Isomerism : Replace the propyl group with bulkier alkyl chains (e.g., isopropyl) to study steric effects on enzyme binding.

- Derivatization : Synthesize amides or esters (e.g., methyl ester) to improve membrane permeability. Use EDCl/HOBt coupling for amide formation .

- Metal Complexation : Test coordination with transition metals (e.g., Cu²⁺) to explore antimicrobial activity, as seen in thiazole-pyrimidine hybrids .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Contradictions in NMR or mass spectra often arise from:

- Tautomerism : The pyrimidine ring may exhibit keto-enol tautomerism. Use D₂O exchange experiments to identify labile protons .

- Impurity Artifacts : Purify via recrystallization (ethanol/water) or HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

- Cross-Validation : Compare with computational models (e.g., DFT-based NMR predictions) .

Q. What computational methods are effective for studying its interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to enzymes like dihydrofolate reductase (DHFR). Parameterize the carboxylic acid group as deprotonated at physiological pH .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Include explicit solvent (TIP3P water) and counterions .

- QSAR Studies : Correlate substituent electronegativity (Hammett constants) with inhibitory activity for lead optimization .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or stability profiles?

Methodological Answer:

- Reproducibility Checks : Validate purity via HPLC-UV/ELSD (>98%) and confirm crystallinity with PXRD .

- Environmental Controls : Test solubility under inert (N₂ atmosphere) vs. ambient conditions to rule out oxidative degradation .

- Inter-Lab Collaboration : Share samples with independent labs to confirm results, as advised in qualitative research best practices .

Q. Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains.

- Enzyme Inhibition : Spectrophotometric assays (e.g., DHFR inhibition at 340 nm). Include positive controls (methotrexate) .

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells; IC₅₀ calculation via nonlinear regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.